![molecular formula C26H16O5 B5010371 13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione](/img/structure/B5010371.png)
13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “7-(4-methylphenyl)-6H,7H,8H-chromeno[3’,4’:5,6]pyrano[3,2-c]chromene-6,8-dione” belongs to a class of compounds known as pyranochromenes . Pyranochromenes have various biological activities such as antifungal, antibacterial, antihyperglycaemic, antidyslipidemic, anticancer, cytotoxic, anti-HIV, anti-HBV, antiviral, antiproliferative, anti-inflammatory, antinociceptive, and antituberculosis . They are also synthetic intermediates for alkaloids, drug candidates, and clinical pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions (MCRs), which are a combination of at least three components in a one-pot domino . The reaction involves aromatic aldehydes, indandione, and 4-hydroxycoumarin . The catalyst used for this synthesis is a nanomagnetic dapsone-Cu supported on the silica-coated Fe3O4 . This catalyst is magnetically recoverable and can be used after six runs without a decrease in the efficiency .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR), energy-dispersive X-ray (EDX), X-ray diffraction (XRD), field emission scanning electron microscope (FE-SEM), transmission electron microscopy (TEM), zeta potential, vibrating sample magnetometer (VSM), and thermogravimetric analysis (TGA) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin in water . This reaction is a type of multicomponent reaction (MCR), which has benefits such as higher atom economy and selectivity and production of complex molecules with low by-products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as FT-IR, NMR, and elemental analysis . For example, the compound has a melting point of 203–205 °C .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-(4-methylphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O5/c1-14-10-12-15(13-11-14)20-21-23(16-6-2-4-8-18(16)29-25(21)27)31-24-17-7-3-5-9-19(17)30-26(28)22(20)24/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVBCFBZOPVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
![[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate](/img/structure/B5010304.png)
![3-ETHYL-5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5010325.png)
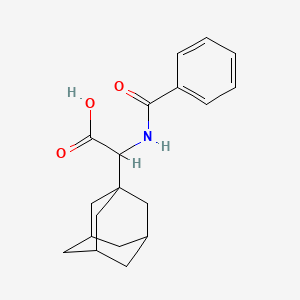
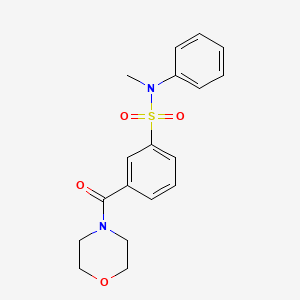
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)
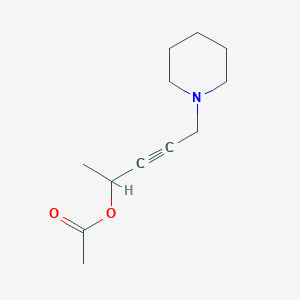
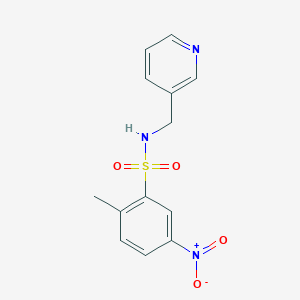
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)

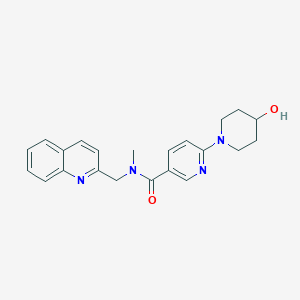
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
